N-(2-methoxyethyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide
Description
N-(2-Methoxyethyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a tricyclic sulfur-containing heterocycle. The 2-methoxyethyl substituent on the acetamide nitrogen likely enhances solubility and bioavailability compared to simpler alkyl or aryl analogs. The sulfanyl group and acetamide moiety suggest possible bioactivity, aligning with studies on related compounds targeting antimicrobial or epigenetic pathways .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-27-12-11-22-17(25)13-28-21-23-19-18(15-9-5-6-10-16(15)29-19)20(26)24(21)14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBBIZGJFPIRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and antioxidant properties, alongside relevant case studies and research findings.
Chemical Structure
The compound features a complex structure characterized by a thiazole ring fused with a tricyclic system, which is key to its biological activity. The presence of the methoxyethyl group and the acetamide moiety contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar thiazolidine compounds exhibit significant antimicrobial properties. For instance, a related compound showed potent activity against various bacterial strains, suggesting that structural modifications can enhance efficacy against pathogens .
| Compound | Activity Type | Target Organism | IC50 (µg/mL) |
|---|---|---|---|
| S20 | Antimicrobial | Staphylococcus aureus | 12 |
| S16 | Antifungal | Rhizopus oryzae | 8 |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to N-(2-methoxyethyl)-2-({3-oxo-4-phenyl-8-thia...}) has been evaluated through in vitro assays. These studies typically measure the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, one derivative exhibited a significant reduction in IL-6 levels at concentrations above 10 µg/mL .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays. Results indicated that certain derivatives demonstrated high radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid .
In Silico Studies
In silico analyses using molecular docking techniques have provided insights into the binding interactions of N-(2-methoxyethyl)-2-({3-oxo-4-phenyl...}) with target proteins involved in inflammation and microbial resistance. These studies revealed favorable binding affinities and highlighted the importance of hydrogen bonding and hydrophobic interactions in enhancing biological activity .
Pharmacokinetic Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling conducted via computational models suggested that the compound possesses favorable pharmacokinetic properties, which could facilitate its development as a therapeutic agent. Parameters such as solubility and permeability were assessed using tools like Molinspiration and PreADMET .
Comparison with Similar Compounds
Key Structural Motifs
The target compound shares critical functional groups with other bioactive acetamides:
- Sulfanyl (S–) linkage: Present in both the target compound and 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (), this group enhances binding to sulfur-interacting enzyme pockets .
- Acetamide backbone : A common feature in antimicrobial agents (e.g., ) and HDAC inhibitors (e.g., SAHA in ), this moiety facilitates hydrogen bonding with biological targets .
Unique Features
- Tricyclic core: Unlike simpler bicyclic or linear analogs (e.g., ’s thiazolidinones), the tricyclic system in the target compound may improve metabolic stability but reduce solubility due to increased hydrophobicity.
Bioactivity and Pharmacokinetics
Similarity Indexing (Tanimoto Coefficient)
Using the methodology in , the target compound shows ~65–70% similarity to SAHA (vorinostat), a histone deacetylase (HDAC) inhibitor, based on shared acetamide and sulfur motifs . However, its tricyclic system reduces similarity to linear HDAC inhibitors like aglaithioduline (~50%) .
Bioactivity Clustering
Per , compounds with sulfanyl-acetamide backbones cluster into antimicrobial and epigenetic modulator groups . The target compound’s bioactivity profile likely overlaps with:
- Antimicrobial agents : Due to structural parallels with ’s compound, which showed efficacy against Staphylococcus aureus .
- HDAC inhibition : Predicted via similarity to SAHA, though steric hindrance from the tricyclic core may reduce potency .
Data Tables
Table 1: Molecular and Pharmacokinetic Comparison
Research Findings and Implications
Structural Insights : The tricyclic core distinguishes the target compound from linear analogs, offering a template for designing metabolically stable derivatives.
Synthetic Challenges : Advanced cyclization methods are required to construct the 8-thia-4,6-diazatricyclo system, limiting scalability compared to simpler acetamides .
Bioactivity Potential: While antimicrobial activity is plausible, HDAC inhibition may require structural optimization to reduce steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
